3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
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Description
The compound “3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate” is a complex organic molecule. It contains a benzo[b][1,4]dioxin ring, which is a type of aromatic organic compound . This structure is fused to a chromen-7-yl group, which is a type of heterocyclic compound that contains a benzene ring fused to a heterocyclic pyran ring . The molecule also contains a thiophene-2-carboxylate group, which is a sulfur-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex, given the presence of multiple ring systems and functional groups. Detailed structural analysis would typically involve techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. These properties can be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity of the molecule .Mechanism of Action
Future Directions
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O6S/c1-2-14-10-16-20(12-19(14)30-24(26)22-4-3-9-31-22)29-13-17(23(16)25)15-5-6-18-21(11-15)28-8-7-27-18/h3-6,9-13H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMIJPBXDBKGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC=CS3)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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